molecular formula C4H2Br2F4O B12858161 3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran CAS No. 1070993-50-8

3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran

Cat. No.: B12858161
CAS No.: 1070993-50-8
M. Wt: 301.86 g/mol
InChI Key: RQODRKYKKNAJAA-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran is a halogenated organic compound characterized by the presence of bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran typically involves the halogenation of tetrahydrofuran derivatives. One common method includes the bromination of 2,2,5,5-tetrafluorotetrahydrofuran using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted tetrahydrofurans, reduced derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and resistance to degradation.

    Medicinal Chemistry: Investigated for potential use in drug development due to its ability to interact with biological molecules.

    Industrial Chemistry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran involves its interaction with various molecular targets. The bromine and fluorine atoms can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran is unique due to its combination of bromine and fluorine atoms on a tetrahydrofuran ring. This specific arrangement imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .

Properties

CAS No.

1070993-50-8

Molecular Formula

C4H2Br2F4O

Molecular Weight

301.86 g/mol

IUPAC Name

3,4-dibromo-2,2,5,5-tetrafluorooxolane

InChI

InChI=1S/C4H2Br2F4O/c5-1-2(6)4(9,10)11-3(1,7)8/h1-2H

InChI Key

RQODRKYKKNAJAA-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(OC1(F)F)(F)F)Br)Br

Origin of Product

United States

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